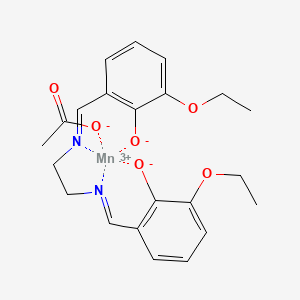
N,N'-Bis(3-ethoxysalicylidene)-1,2-ethylenediamine-manganese(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(3-ethoxysalicylidene)-1,2-ethylenediamine-manganese(II): is a coordination compound that belongs to the class of Schiff base complexes. These complexes are formed by the condensation of salicylaldehyde derivatives with diamines. The manganese(II) ion in this compound is coordinated by the nitrogen and oxygen atoms of the Schiff base ligand, resulting in a stable and versatile complex.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(3-ethoxysalicylidene)-1,2-ethylenediamine-manganese(II) typically involves the following steps:
Preparation of the Schiff Base Ligand: The Schiff base ligand is synthesized by the condensation reaction between 3-ethoxysalicylaldehyde and 1,2-ethylenediamine in methanol. The reaction mixture is stirred for about 10 minutes, resulting in the formation of a yellow precipitate.
Complex Formation: The Schiff base ligand is then reacted with manganese(II) acetate in ethanol. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the manganese(II) complex.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: The manganese(II) center in the complex can undergo oxidation to form manganese(III) species.
Substitution: Ligand substitution reactions can occur, where the Schiff base ligand is replaced by other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Methanol, ethanol, acetonitrile.
Major Products Formed:
Oxidation Products: Manganese(III) complexes.
Reduction Products: Manganese(I) or manganese(0) species.
Substitution Products: Complexes with different ligands.
科学的研究の応用
Chemistry:
Materials Science: It is employed in the synthesis of advanced materials with unique magnetic and electronic properties.
Biology and Medicine:
Enzyme Mimics: The compound mimics the activity of certain metalloenzymes, making it useful in biochemical studies.
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry:
Polymerization Catalysts: It is used in the polymer industry as a catalyst for the polymerization of various monomers.
作用機序
The mechanism of action of N,N’-Bis(3-ethoxysalicylidene)-1,2-ethylenediamine-manganese(II) involves the coordination of the manganese(II) ion with the Schiff base ligand. This coordination stabilizes the manganese center and allows it to participate in various catalytic cycles. The manganese ion can undergo redox changes, facilitating oxidation and reduction reactions. The Schiff base ligand provides a stable environment for the manganese ion, enhancing its reactivity and selectivity .
類似化合物との比較
N,N’-Bis(3-methoxysalicylidene)-1,2-ethylenediamine-manganese(II): Similar structure but with a methoxy group instead of an ethoxy group.
N,N’-Bis(3,5-dichlorosalicylidene)-1,2-ethylenediamine-manganese(II): Contains dichloro substituents on the salicylidene moiety.
Uniqueness:
特性
分子式 |
C22H25MnN2O6 |
|---|---|
分子量 |
468.4 g/mol |
IUPAC名 |
2-ethoxy-6-[2-[(3-ethoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;manganese(3+);acetate |
InChI |
InChI=1S/C20H24N2O4.C2H4O2.Mn/c1-3-25-17-9-5-7-15(19(17)23)13-21-11-12-22-14-16-8-6-10-18(20(16)24)26-4-2;1-2(3)4;/h5-10,13-14,23-24H,3-4,11-12H2,1-2H3;1H3,(H,3,4);/q;;+3/p-3 |
InChIキー |
KXTUTHZAUZDAFX-UHFFFAOYSA-K |
正規SMILES |
CCOC1=CC=CC(=C1[O-])C=NCCN=CC2=C(C(=CC=C2)OCC)[O-].CC(=O)[O-].[Mn+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8R,9S,10S)-10-[(dimethylamino)methyl]-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B10826210.png)

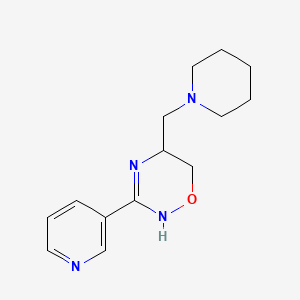
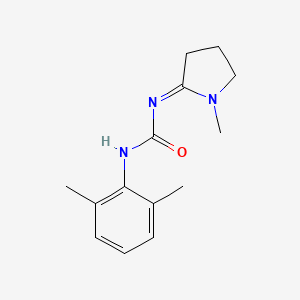
![[(2S)-1-[[(2R,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoro-5-methyloxolan-2-yl]methoxy]-1-oxopropan-2-yl] (2S)-2-amino-3-methylbutanoate](/img/structure/B10826240.png)
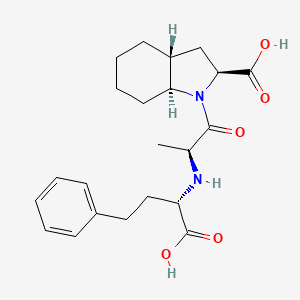

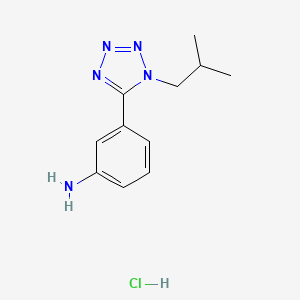
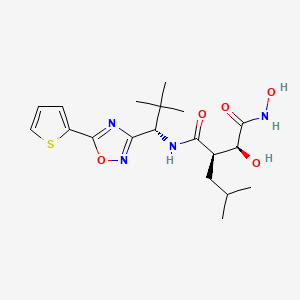

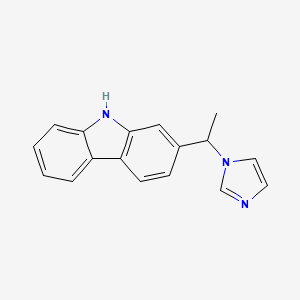
![(S)-2-(Butane-1-sulfonylamino)-3-{[4-oxo-5-(2-piperidin-4-yl-ethyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-2-carbonyl]-amino}-propionic acid](/img/structure/B10826288.png)
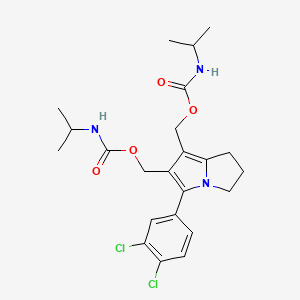
![butyl 2-[[(5S)-5-[(4-amino-2-oxo-pyrimidin-1-yl)methyl]-2-oxo-1,4,2$l^{5}-dioxaphosphinan-2-yl]oxy]benzoate](/img/structure/B10826312.png)
